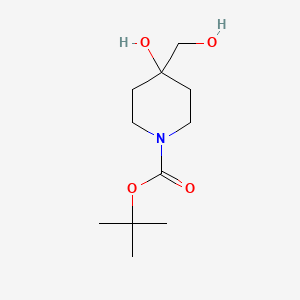

tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Beschreibung

tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a hydroxymethyl substituent at the 4-position of the piperidine ring. This compound is widely utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly in kinase inhibitor development and antiviral agents . Its structural features, including hydrogen-bonding capabilities from the hydroxyl groups and steric bulk from the Boc group, make it valuable for modulating solubility, stability, and target binding in drug discovery .

Eigenschaften

IUPAC Name |

tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h13,15H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZFMSPPZXDTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626711 | |

| Record name | tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389889-80-9 | |

| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=389889-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

N-Boc Protection Method

Description: This method involves the protection of the amine group using a Boc (tert-butyloxycarbonyl) group.

- Reagents: N-Boc-4-piperidinemethanol, sodium hydride, 2-bromo-4-chloro-5-nitropyridine.

- Solvent: Dimethylformamide (DMF).

- Conditions: Reaction at room temperature for 20 minutes followed by overnight stirring.

Yield: 62%

Purification: The product is purified via silica gel column chromatography using a gradient of ethyl acetate and hexane.

Potassium tert-butoxide Method

Description: This method utilizes potassium tert-butoxide as a base to facilitate nucleophilic substitution.

- Reagents: tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, tert-butyl 5-chloro-2,4-difluorobenzoate.

- Solvent: Dimethyl sulfoxide (DMSO).

- Conditions: Stirring at room temperature for 1 hour under inert atmosphere.

Yield: 60%

Purification: The crude product is extracted with ethyl acetate and purified by silica gel column chromatography.

Di-isopropyl Azodicarboxylate Method

Description: This method employs di-isopropyl azodicarboxylate in conjunction with triphenylphosphine for functionalization.

- Reagents: tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, triphenylphosphine, and di-isopropyl azodicarboxylate.

- Solvent: Tetrahydrofuran (THF).

- Conditions: Reaction at room temperature for 24 hours.

Yield: Approximately 17 g of product.

Purification: The residue is chromatographed on silica gel to isolate the desired compound.

Alternative Methods

Several other methods have been documented, including variations in solvent choice and temperature adjustments that can impact yield and purity:

| Method | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| A | N-Boc-4-piperidinemethanol + sodium hydride + 2-bromo-4-chloro-5-nitropyridine | DMF | Room temperature overnight | 62% |

| B | tert-butyl 4-(hydroxymethyl)piperidine + tert-butyl 5-chloro-2,4-difluorobenzoate | DMSO | Room temperature for 1 hour | 60% |

| C | tert-butyl 4-(hydroxymethyl)piperidine + triphenylphosphine + di-isopropyl azodicarboxylate | THF | Room temperature for 24 hours | ~17 g |

| D | tert-butyl 4-(hydroxymethyl)piperidine + triphosgene + triethylamine | Toluene/THF | Heated at 70°C for 2 hours | 74% |

Research indicates that the choice of solvent, base, and reaction conditions significantly influences both the yield and purity of the final product. For instance:

Lower temperatures during reactions can minimize side reactions such as epimerization.

The use of silica gel column chromatography remains a reliable method for purification across various synthetic routes.

Additionally, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydroxymethyl group (-CHOH) participates in nucleophilic substitution reactions, often facilitated by strong bases. For example:

- Reaction with alkyl halides : Under basic conditions (e.g., NaH or KOtBu), the hydroxymethyl group undergoes deprotonation to form an alkoxide intermediate, which reacts with electrophiles like bromides or chlorides.

| Example Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Reaction with 5-chloro-2-hydroxybenzonitrile | DIAD, PPh, THF, 0–35°C, 12 hr | 74% | |

| Reaction with 2-bromo-4-chloro-5-nitropyridine | NaH, DMF, 20°C, overnight | 62% |

Ether Formation via Mitsunobu Reaction

The Mitsunobu reaction is employed to form ether linkages using the hydroxymethyl group. This reaction is critical for constructing PROTAC linkers and other bioactive molecules.

Mechanism :

- Activation of the alcohol via a phosphine-azodicarboxylate complex.

- Substitution with a phenol or heteroaromatic alcohol.

| Example Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Reaction with 2,6-dichloropyridin-3-ol | DIAD, PPh, THF, 0–25°C, 8 hr | 60% |

Ester Hydrolysis

The Boc (tert-butyloxycarbonyl) group is cleaved under acidic (e.g., HCl in dioxane) or basic conditions, yielding 4-hydroxy-4-(hydroxymethyl)piperidine. This reaction is pivotal in deprotection strategies during drug synthesis.

Conditions :

- Acidic hydrolysis : HCl (4M in dioxane), 25°C, 2 hr.

- Basic hydrolysis : NaOH (1M), THF/HO, reflux, 4 hr.

Oxidation and Reduction Reactions

- Oxidation : The hydroxymethyl group can be oxidized to a carboxylate using reagents like Jones reagent or KMnO.

- Reduction : While less common, the hydroxyl group may be reduced using LiAlH under controlled conditions.

Acylation and Carbamate Formation

The hydroxyl groups can undergo acylation with acid chlorides or anhydrides. For instance:

- Reaction with acetyl chloride in pyridine yields acetylated derivatives.

Industrial and Pharmacological Relevance

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The tert-butyl ester group may also play a role in modulating the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

(a) tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6)

(b) tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate (CAS 1073559-55-3)

(c) tert-Butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate

- Structure : Incorporates a 2,4-dihydroxyphenyl group at the 4-position.

- Likely exhibits lower LogP (~1.0) and higher solubility in polar solvents compared to the target compound .

(d) tert-Butyl 4-hydroxy-4-(1,3-thiazol-2-yl)piperidine-1-carboxylate (CAS 942185-02-6)

- Structure : Replaces the hydroxymethyl group with a thiazole ring.

- Impact : Introduces heteroaromaticity, enabling hydrogen bonding and metal coordination. Thiazole-containing analogs are prevalent in antimicrobial and anticancer agents .

Physicochemical Properties

*Calculated based on formula C12H21NO4.

Biologische Aktivität

tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (commonly referred to as M4) is a piperidine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in neuroprotection and anti-Alzheimer's disease activities. This article delves into the biological activities of M4, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

- Molecular Formula : C₁₁H₂₁NO₄

- Molecular Weight : 231.28 g/mol

- CAS Number : 389889-80-9

Research has identified several key mechanisms through which M4 exhibits its biological activity:

- Inhibition of Enzymes :

-

Protection Against Oxidative Stress :

- The compound has shown a protective effect against oxidative stress induced by amyloid-beta (Aβ) peptide in astrocytes, reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests a dual mechanism where M4 not only inhibits Aβ aggregation but also mitigates the inflammatory response associated with neurodegeneration.

- Cell Viability Enhancement :

In Vitro Studies

A series of in vitro experiments were conducted to assess the protective effects of M4 on neuronal cells:

In Vivo Studies

In vivo investigations using scopolamine-induced models showed that:

- M4 exhibited a moderate protective effect against cognitive decline but was less effective than established treatments like galantamine .

- The bioavailability of M4 in the brain was questioned due to its limited efficacy compared to other compounds in similar models .

Case Studies

Several case studies have highlighted the potential applications of M4:

-

Neurodegenerative Disease Models :

- In models simulating Alzheimer's disease, M4 demonstrated both neuroprotective properties and cognitive enhancement effects, supporting its investigation as a therapeutic agent for neurodegenerative disorders.

- Cancer Research :

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Use full chemical protective suits , P95/P100 respirators for respiratory protection, and nitrile gloves to prevent skin contact .

- Implement local exhaust ventilation and avoid inhalation of dust/aerosols. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

- Store in dry, ventilated areas away from heat, light, and incompatible substances (e.g., strong oxidizers) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Step 1 : Form the piperidine core via cyclization of aminodiol intermediates under reflux in aprotic solvents (e.g., THF) .

- Step 2 : Introduce the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

Q. How should researchers store this compound to maintain stability?

- Methodological Answer :

- Store in airtight, corrosion-resistant containers at 2–8°C to prevent hydrolysis of the Boc group .

- Monitor for moisture ingress using desiccants (e.g., silica gel packs) and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, stability) be resolved?

- Methodological Answer :

- Validate data using differential scanning calorimetry (DSC) for decomposition temperatures and HPLC-UV for purity analysis .

- Compare solvent systems (e.g., DMSO vs. water) to assess solubility variations and document pH-dependent stability via accelerated stability testing .

Q. What strategies minimize byproduct formation during synthesis?

- Methodological Answer :

- Optimize reaction temperature control (e.g., 0–20°C for Boc protection) to suppress side reactions like over-alkylation .

- Use in-line FTIR or LC-MS to monitor intermediate formation and adjust reagent stoichiometry dynamically .

- Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted reagents .

Q. How can ecological risks be assessed given limited ecotoxicity data?

- Methodological Answer :

- Apply read-across models using structurally similar piperidine derivatives to predict biodegradation and aquatic toxicity .

- Conduct microtox assays with Vibrio fischeri or Daphnia magna to estimate acute toxicity thresholds experimentally .

Q. What analytical techniques confirm structural integrity and purity post-synthesis?

- Methodological Answer :

- 1H/13C NMR : Verify stereochemistry and functional groups (e.g., hydroxyl and Boc peaks at δ 1.4 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) .

- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. How should researchers address inconsistent acute toxicity data in literature?

- Methodological Answer :

- Perform in vitro cytotoxicity assays (e.g., MTT tests on HEK-293 cells) to establish dose-response curves .

- Cross-reference OECD Guideline 423 for acute oral toxicity protocols, ensuring standardized dosing and observation periods .

Key Methodological Considerations

- Reaction Optimization : Use design of experiments (DoE) to screen parameters like solvent polarity and catalyst loading .

- Data Validation : Cross-check melting points and spectral data against peer-reviewed studies to resolve contradictions .

- Waste Management : Segregate halogenated byproducts and dispose via EPA-compliant hazardous waste contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.